N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide
Description
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Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-2-phenoxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-14(24-15-7-3-2-4-8-15)18(22)19-13-16(17-9-5-12-23-17)21-11-6-10-20-21/h2-12,14,16H,13H2,1H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFHTAIVXMSINI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C1=CC=CO1)N2C=CC=N2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide is a compound of interest due to its potential biological activities, particularly in fields such as pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
Molecular Formula
The molecular formula of this compound is .
Structural Characteristics
The compound features:
- A furan ring.
- A pyrazole moiety.
- An ethyl linker.
- A phenoxy group.
This unique structure suggests potential interactions with biological targets.
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains and fungi, demonstrating their potential as antimicrobial agents .
Antioxidant Properties
Antioxidant activity is another area of interest. Compounds containing furan and pyrazole rings have been evaluated for their ability to scavenge free radicals. The DPPH assay is commonly used to assess this activity, where higher inhibition percentages indicate stronger antioxidant properties .
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has been documented. Pyrazole derivatives have shown promise in reducing inflammation markers in vitro and in vivo, suggesting that this compound may also exhibit similar effects .
Case Studies
- Study on Pyrazole Derivatives : A study evaluated a series of pyrazole derivatives for their antimicrobial and antioxidant activities. The results indicated that certain modifications to the pyrazole ring enhanced biological activity significantly .
- Furan-containing Compounds : Research focused on furan derivatives highlighted their potential in treating oxidative stress-related diseases due to their strong antioxidant properties .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the furan and pyrazole rings via cyclization reactions.
- Coupling reactions to attach the phenoxy group.
- Amide bond formation to yield the final compound.
Optimizing reaction conditions such as temperature, solvent choice, and catalyst use can enhance yields and purity.
Table 1: Summary of Biological Activities
Q & A
Q. Critical Parameters :
- Temperature : Excess heat during cyclization can lead to byproducts (e.g., over-oxidized furan derivatives).
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but require strict anhydrous conditions .
- Catalysts : Piperidine or triethylamine as bases to neutralize HCl byproducts during amidation .
Basic: Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm the presence of furan (δ 6.2–7.4 ppm), pyrazole (δ 7.5–8.2 ppm), and phenoxy protons (δ 6.8–7.6 ppm). Integration ratios validate stoichiometry .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the ethyl linker region (δ 3.5–4.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., m/z 367.15 [M+H]⁺) and fragments (e.g., loss of phenoxy group, m/z 225.08) .
- Infrared (IR) Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>98%) and detect trace impurities .
Advanced: How can structural modifications enhance pharmacological activity in anticancer or anti-inflammatory applications?
Methodological Answer:
Modifications focus on optimizing binding to biological targets (e.g., kinases, COX-2):
- Functional Group Substitution :
- Replace phenoxy with trifluoromethoxy to enhance lipophilicity and metabolic stability (e.g., N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide shows 3× higher cytotoxicity in MCF-7 cells) .
- Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to modulate electron density and receptor affinity .
- Heterocycle Replacement :
Table 1 : Comparative Bioactivity of Structural Analogs
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from variations in assay conditions or cell lines. Recommended approaches:
- Standardized Assays :
- Meta-Analysis :
- Pool data from multiple studies (e.g., 5 independent cytotoxicity assays) and apply statistical models (ANOVA) to identify outliers .
- Mechanistic Studies :
Advanced: How do reaction conditions influence stability and reactivity in different pH environments?
Methodological Answer:
- pH-Dependent Stability :
- Acidic Conditions (pH < 3) : Hydrolysis of the amide bond occurs, forming furan-2-yl-ethylamine and phenoxypropanoic acid. Half-life at pH 2: ~4 hours .
- Neutral/Basic Conditions (pH 7–9) : Stable for >48 hours, but prolonged exposure to bases (e.g., NaOH) degrades the pyrazole ring .
- Reactivity in Buffers :
- Phosphate-buffered saline (PBS, pH 7.4) induces slow oxidation of the furan ring, detectable via HPLC-MS (new peak at m/z 383.10, likely a furan epoxide) .
- Optimization Strategies :
- Use stabilizers like ascorbic acid (1 mM) to prevent oxidation during biological assays .
- Store lyophilized samples at -80°C under argon to extend shelf life .
Advanced: What computational methods predict this compound’s binding modes with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) :
- Molecular Dynamics (GROMACS) :
- Simulate binding stability over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable interactions .
- QSAR Models :
- Train models using IC₅₀ data from analogs. Key descriptors include logP (optimal 2.5–3.5) and polar surface area (<90 Ų) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
